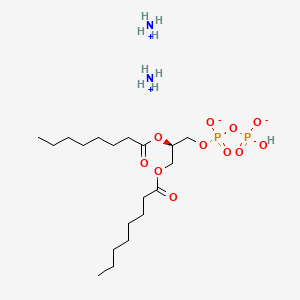
Methyl-3-Brom-4-Fluor-1H-Indazol-6-carboxylat
Übersicht
Beschreibung
“Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885521-41-5 . It has a molecular weight of 273.06 and its IUPAC name is "methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate” consists of a bromine atom at the 3rd position, a fluorine atom at the 4th position, and a carboxylate group at the 6th position of the indazole ring .Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Indazol-haltige heterozyklische Verbindungen haben eine Vielzahl von medizinischen Anwendungen. Sie werden als Antihypertensiva, Antikrebsmittel, Antidepressiva, entzündungshemmende Mittel und Antibiotika eingesetzt . Sie können auch als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .
Synthese anderer Verbindungen
Die Verbindung kann zur Synthese anderer komplexer Verbindungen verwendet werden. Beispielsweise wurde 6-(p-Bromphenyl)amino-7-(p-chlorphenyl)indazolo-[2',3':1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepin (ITB, 5), ein neuartiger Inhibitor der Cyclooxygenase-2 (COX-2), unter Verwendung eines Indazolderivats synthetisiert .
Anwendungen in Solarzellen
Indazol ist ein hochkonjugiertes Molekül, das seine Anwendungen auf Farbstoffsolarzellen (DSSCs) erweitert. Aufgrund des Pyrazol-Moleküls kann 4-Fluor-1H-Indazol an ein Metallzentrum (wie Ir, Ln und Eu) koordinieren, um entweder heteroleptische oder homoleptische Triplett-Photosensibilisatoren zu bilden, die einen effizienten Ligand-zu-Metall-Energietransferprozess aufweisen .
Synthese-Strategien
Die Verbindung kann unter Verwendung verschiedener Strategien synthetisiert werden, darunter Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen durch konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .
HIV-Protease-Inhibitoren
Biologisch aktive Verbindungen, die ein Indazolfragment enthalten, wurden untersucht und bei der Herstellung von HIV-Protease-Inhibitoren eingesetzt .
Serotonin-Rezeptor-Antagonisten
Indazolderivate wurden bei der Herstellung von Serotonin-Rezeptor-Antagonisten eingesetzt .
Aldol-Reduktase-Inhibitoren
Verbindungen, die ein Indazolfragment enthalten, wurden bei der Herstellung von Aldol-Reduktase-Inhibitoren eingesetzt .
Acetylcholinesterase-Inhibitoren
Indazolderivate wurden bei der Herstellung von Acetylcholinesterase-Inhibitoren eingesetzt .
Safety and Hazards
“Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is a complex compound with potential biological activity. Indazole derivatives, which this compound is a part of, have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes at the molecular level . For instance, some indazole compounds have been found to inhibit cell growth in certain neoplastic cell lines .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Some indazole compounds have been found to inhibit cell growth in certain neoplastic cell lines .
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPZPCOUWWHNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646371 | |
| Record name | Methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-41-5 | |
| Record name | Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)




![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)


![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)


